molecular formula C7H11N5O2S B3357190 [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea CAS No. 7146-44-3

[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea

Cat. No.: B3357190
CAS No.: 7146-44-3
M. Wt: 229.26 g/mol
InChI Key: NYXZPUDELGWAPW-YCRREMRBSA-N
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Description

[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C7H10N4O2S It is known for its unique structure, which includes an imidazolidinone ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea typically involves the reaction of 4-ethyl-2,5-dioxo-imidazolidine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

Scientific Research Applications

[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined imidazolidinone and thiourea structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2S/c1-2-7(3-9-12-5(8)15)4(13)10-6(14)11-7/h3H,2H2,1H3,(H3,8,12,15)(H2,10,11,13,14)/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXZPUDELGWAPW-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-44-3
Record name NSC23137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Reactant of Route 2
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Reactant of Route 3
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Reactant of Route 4
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Reactant of Route 5
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea
Reactant of Route 6
[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea

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